2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 76780-96-6
VCID: VC3804470
InChI: InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2
SMILES: C1CCC2=C(CC1)N=C(N=C2Cl)Cl
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

CAS No.: 76780-96-6

Cat. No.: VC3804470

Molecular Formula: C9H10Cl2N2

Molecular Weight: 217.09 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine - 76780-96-6

Specification

CAS No. 76780-96-6
Molecular Formula C9H10Cl2N2
Molecular Weight 217.09 g/mol
IUPAC Name 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Standard InChI InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2
Standard InChI Key WJMGVBPDXSHYBU-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)N=C(N=C2Cl)Cl
Canonical SMILES C1CCC2=C(CC1)N=C(N=C2Cl)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a seven-membered cycloheptane ring fused to a six-membered pyrimidine ring. Chlorine atoms occupy the 2- and 4-positions of the pyrimidine moiety, while the cycloheptane component exists in a partially saturated tetrahydro configuration . The molecular formula is C₉H₁₀Cl₂N₂, with a molecular weight of 217.09 g/mol .

Key Structural Descriptors:

  • SMILES: C1CCC2=C(CC1)N=C(N=C2Cl)Cl

  • InChIKey: WJMGVBPDXSHYBU-UHFFFAOYSA-N

  • IUPAC Name: 2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine .

The three-dimensional conformation reveals a puckered cycloheptane ring, which influences steric interactions and reactivity .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves multi-step cyclization reactions. One reported method starts with cycloheptanone derivatives, which undergo condensation with guanidine hydrochloride under basic conditions to form the pyrimidine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine substituents .

Example Reaction:

Cycloheptanone derivative+GuanidineBaseIntermediatePOCl32,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine\text{Cycloheptanone derivative} + \text{Guanidine} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{POCl}_3} \text{2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine}

Industrial Optimization

Continuous flow chemistry and catalytic processes are employed to enhance yield (reported up to 42% in lab-scale syntheses) and purity . Scalability remains a challenge due to the compound’s sensitivity to oxidation .

Chemical and Physical Properties

Physicochemical Data

PropertyValueSource
Boiling Point339.9 ± 42.0 °C (predicted)
Density1.3 ± 0.1 g/cm³
Solubility in Water0.0157 mg/mL
LogP (Octanol-Water)2.5

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems .

Reactivity Profile

  • Chlorine Substitution: Reactive toward nucleophiles (e.g., amines, alkoxides) at the 2- and 4-positions .

  • Oxidation: Susceptible to oxidative degradation under strong oxidizing conditions, forming pyrimidine N-oxides .

Biological Activity and Research Findings

Cytochrome P450 Inhibition

Computational models predict moderate inhibition of CYP1A2, a liver enzyme involved in drug metabolism . This property necessitates caution in pharmaceutical applications to avoid drug-drug interactions .

Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing protein degraders (e.g., PROTACs) and kinase inhibitors . Its chlorine atoms act as leaving groups, enabling facile functionalization .

Material Science

In organic electronics, halogenated pyrimidines contribute to charge-transfer complexes due to their electron-deficient aromatic systems.

Hazard CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in ventilated areas

Comparative Analysis with Analogous Compounds

Compound NameStructural DifferenceBioactivity Comparison
2,4-Dichloro-5H-pyrimidineLacks cycloheptane ringLower metabolic stability
4-Chloro-thieno[2,3-d]pyrimidineThiophene ring substitutionEnhanced antimicrobial activity

The cycloheptane ring in 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine confers conformational flexibility, potentially improving target binding compared to rigid analogs.

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